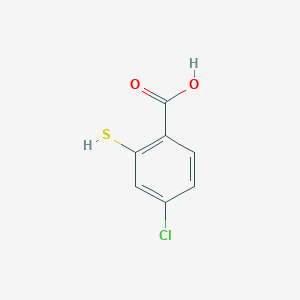
4-氯-2-硫代苯甲酸
描述
4-Chloro-2-sulfanylbenzoic acid is a chemical compound with the molecular formula C7H5ClO2S . It has a molecular weight of 188.63 g/mol . The compound is also known by its CAS number: 20324-49-6 .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-sulfanylbenzoic acid is 1S/C7H5ClO2S/c8-4-1-2-5 (7 (9)10)6 (11)3-4/h1-3,11H, (H,9,10) . Its canonical SMILES representation is C1=CC (=C (C=C1Cl)S)C (=O)O .Physical And Chemical Properties Analysis
4-Chloro-2-sulfanylbenzoic acid has a melting point of 195-196 degrees Celsius . It has a topological polar surface area of 38.3 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .科学研究应用
合成和结构多样性
4-氯-2-硫代苯甲酸的主要应用之一在于有机锡配合物的合成,展示了结构多样性和超分子结构。马等人(2005 年)合成了十二种新的含 4-硫代苯甲酸的有机锡配合物,揭示了硫醇 S 原子的一齿配位行为以及通过氢键和扩展的分子间相互作用形成的复杂超分子结构,这可能对材料科学和配位化学产生影响 (Ma, Zhang, Zhang, & Qiu, 2005).
抗菌和抗结核潜力
另一个重要的应用领域是抗菌和抗结核药物的开发。该化合物的衍生物已被研究其在治疗传染病方面的潜力。奥斯曼、阿卜杜拉和阿拉伊布(1983 年)探索了磺胺酰胺萘醌的合成,表明它们对结核分枝杆菌有效,突出了该化合物在寻找新的抗结核疗法中的作用 (Osman, Abdalla, & Alaib, 1983).
催化和材料科学
在催化和材料科学领域,该化合物已被用于合成高性能材料和催化剂。例如,渡边等人(2010 年)合成了硫代、亚磺酰和磺酰取代的双环二氧杂环丁烷,证明了该化合物在创造具有生物成像和传感器潜在应用的化学发光材料中的效用 (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
环境和腐蚀研究
此外,4-氯-2-硫代苯甲酸及其衍生物已被评估用于环境和缓蚀研究。萨帕尼和卡蒂基安(2014 年)将其衍生物评估为酸性介质中低碳钢腐蚀的潜在抑制剂,说明了该化合物在工业应用和环境保护中的相关性 (Sappani & Karthikeyan, 2014).
安全和危害
属性
IUPAC Name |
4-chloro-2-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVLVRVQXGNHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607422 | |
| Record name | 4-Chloro-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-sulfanylbenzoic acid | |
CAS RN |
20324-49-6 | |
| Record name | 4-Chloro-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-sulfanylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[1-[1-[2-(3-Hydroxybutoxy)propoxy]propan-2-yloxy]propan-2-yloxycarbonylamino]-4-methylphenyl]carbamic acid](/img/structure/B1628886.png)





![2-[Methyl-(2-oxocyclobutyl)amino]acetonitrile;hydrochloride](/img/structure/B1628897.png)






